(3S,4R,5R)-Tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate
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Overview
Description
(3S,4R,5R)-Tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate is a chemical compound characterized by its tetrahydropyran ring structure with four acetate groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5R)-Tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate typically involves the acetylation of a tetrahydropyran derivative. One common method includes the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups on the tetrahydropyran ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent flow rates, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3S,4R,5R)-Tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate groups to alcohols.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(3S,4R,5R)-Tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving acetylation and deacetylation.
Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which (3S,4R,5R)-Tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate exerts its effects involves the interaction of its acetate groups with various molecular targets. These interactions can lead to the modification of proteins and other biomolecules through acetylation, influencing their function and activity. The pathways involved may include enzymatic processes that facilitate the transfer of acetyl groups to specific substrates.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran derivatives: Compounds with similar ring structures but different substituents.
Acetylated sugars: Such as glucose pentaacetate, which also contains multiple acetate groups.
Uniqueness
(3S,4R,5R)-Tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate is unique due to its specific stereochemistry and the presence of four acetate groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
[(3R,4R,5S)-4,5,6-triacetyloxyoxan-3-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11-,12+,13?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOQJPYNENPSSS-FKJOKYEKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1COC([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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